![molecular formula C15H12ClF3N2OS B1451776 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide CAS No. 1043330-64-8](/img/structure/B1451776.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide
Overview
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of this compound involves several steps. The optimal structure of the pyridine group was found to be 5-CF3 . The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular weight of this compound is 360.79 . Its IUPAC name is N-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethyl)benzamide . The InChI code is 1S/C15H12ClF3N2OS/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) .Chemical Reactions Analysis
The compound is used as a fungicide and nematicide in agriculture . It is used to control fungal diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Alternaria, Sclerotinia, and Monilinia .Physical And Chemical Properties Analysis
The compound is solid in physical form . The compound is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6Pa at 20 °C), has a log POW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate and dimethyl sulfoxide .Scientific Research Applications
PPARdelta Antagonism
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide (GSK3787) has been identified as a potent and selective ligand for peroxisome proliferator-activated receptor delta (PPARdelta). It shows good pharmacokinetic properties and covalently binds to Cys249 within the PPARdelta binding pocket. This compound antagonizes the transcriptional activity of PPARdelta and inhibits basal CPT1a gene transcription, making it useful in elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).
KCNQ2/Q3 Potassium Channel Openers
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified as active in animal models of epilepsy and pain. These compounds, such as ICA-027243 and ICA-069673, demonstrate selectivity for KCNQ2/Q3 channels and have shown potential in various rodent models of epilepsy and pain (Amato et al., 2011).
Neuroleptic Activity
Compounds related to this compound have been designed as potential neuroleptics. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines and related compounds has shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in psychosis treatment (Iwanami et al., 1981).
Antimicrobial and Antioxidant Activities
Novel benzoxazole derivatives synthesized from related pyridylsulfanyl compounds have been assessed for antimicrobial, antioxidant, and antitubercular activities. These studies provide insights into the structure-activity relationships of these compounds, highlighting their potential in treating infectious diseases and oxidative stress (Fathima et al., 2021).
Mechanism of Action
The compound is an inhibitor of succinate dehydrogenase (SDHI fungicide) . It is remarkable that the relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation . The safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes in contact with skin, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFGNLFAPAAVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




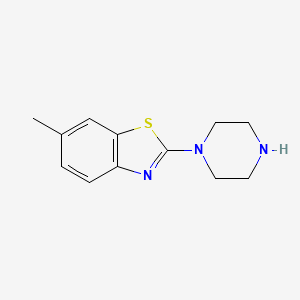
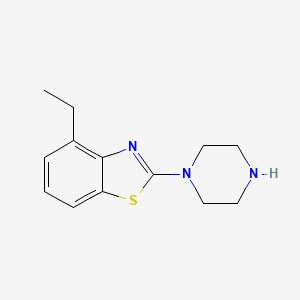
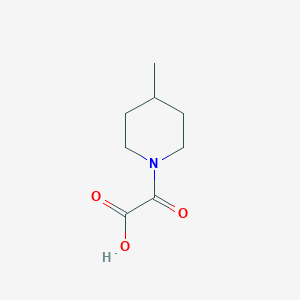
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
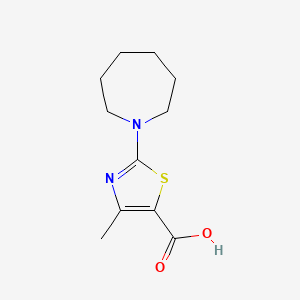
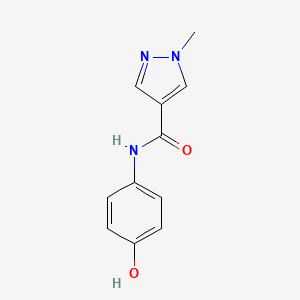
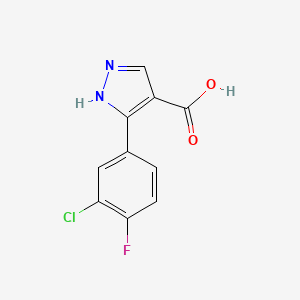
![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)
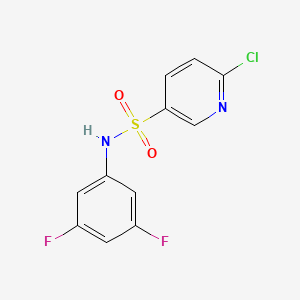
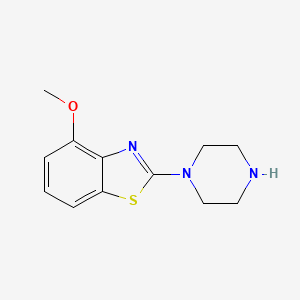
![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)